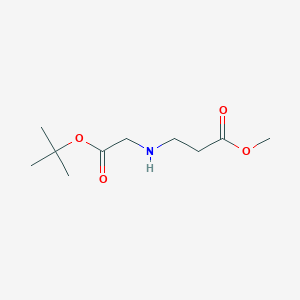

3-(Tert-butoxycarbonylmethyl-amino)-propionic acid methyl ester

Description

3-(Tert-butoxycarbonylmethyl-amino)-propionic acid methyl ester is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group, a methyl ester, and a propionic acid backbone. The Boc group serves as a protective moiety for amines, enabling controlled synthesis in peptide chemistry and organic transformations. This compound’s key attributes include enhanced stability under basic conditions and acid-labile deprotection, making it valuable in multi-step syntheses .

Properties

IUPAC Name |

methyl 3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)7-11-6-5-8(12)14-4/h11H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWUQRVBCAROKBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNCCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131545-52-3 | |

| Record name | methyl 3-((2-(tert-butoxy)-2-oxoethyl)amino)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Overview

3-(Tert-butoxycarbonylmethyl-amino)-propionic acid methyl ester, commonly referred to as Boc-3-amino-2-methylpropanoic acid methyl ester, is a compound of significant interest in medicinal chemistry and biological research. This compound exhibits a variety of biological activities, making it a valuable intermediate in the synthesis of pharmaceuticals and biologically active molecules.

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is often used in peptide synthesis to protect amino groups. The structure can be represented as follows:

The biological activity of this compound is primarily attributed to its role as a dipeptide mimetic. It can interact with various biological targets, including enzymes and receptors, modulating their activity. The Boc group enhances stability and solubility, facilitating its application in biological systems.

Pharmacological Applications

Research indicates that this compound can function as an inhibitor in various enzymatic pathways, particularly those involving proteases. It has been studied for its potential use in treating conditions such as inflammation and cancer due to its ability to inhibit specific enzyme activities that are overactive in these diseases.

Case Studies

-

Inhibition of Interleukin-1 Beta Converting Enzyme (ICE)

- A study demonstrated that Boc-3-amino-2-methylpropanoic acid methyl ester serves as a potent inhibitor of ICE, which is involved in the inflammatory response. The compound was shown to effectively reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential therapeutic application in inflammatory diseases .

- Synthesis of Dipeptide Mimetics

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Key Differences |

|---|---|---|

| This compound | Inhibitor of ICE; potential anti-inflammatory | Contains Boc protecting group |

| 3-Amino-2-methylpropanoic acid | Basic amino acid; less bioactive | Lacks protective groups; lower stability |

| 3-(Aminomethyl)-propanoic acid | Neuroprotective effects | Different functional groups affecting activity |

Research Findings

Recent studies have focused on the synthesis methods for producing high yields of Boc-3-amino-2-methylpropanoic acid methyl ester. Efficient synthetic routes have been developed that allow for scalable production while maintaining purity and activity . Additionally, biodistribution studies have indicated favorable pharmacokinetics when used in radiolabeling applications for imaging studies .

Scientific Research Applications

Synthesis and Modification

Boc-MAP serves as a key intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that enhance its utility in drug development. For instance, it can undergo reactions to form amides or other derivatives, which can be used as inhibitors for various biological targets.

Table 1: Common Synthetic Routes

| Reaction Type | Reagents | Conditions | Products |

|---|---|---|---|

| Amide Formation | Boc-MAP + Amines | DCC/NHS coupling | N-Alkyl derivatives |

| Hydrolysis | Boc-MAP + KOH | 50% Alcohol Water | Carboxylic acid derivatives |

| Esterification | Boc-MAP + Alcohols | Acid Catalyst | New esters |

Biological Applications

Boc-MAP has been investigated for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Case Study: Farnesyl Transferase Inhibition

Research has shown that compounds derived from Boc-MAP exhibit inhibitory activity against farnesyl transferase, an enzyme implicated in cancer cell proliferation. The study utilized various concentrations of Boc-MAP derivatives in assays to determine their efficacy.

- Methodology : Assays were conducted using radiolabeled substrates to quantify enzyme activity.

- Findings : Certain derivatives demonstrated a significant reduction in enzyme activity, suggesting potential as anticancer agents .

Table 2: Farnesyl Transferase Inhibition Results

| Compound | Concentration (µM) | Inhibition (%) |

|---|---|---|

| Boc-MAP Derivative A | 10 | 45 |

| Boc-MAP Derivative B | 25 | 70 |

| Boc-MAP Derivative C | 50 | 85 |

Proteomics Research

Boc-MAP is utilized in proteomics for the synthesis of peptide-based probes and inhibitors. Its ability to form stable linkages with amino acids makes it suitable for creating modified peptides that can be used to study protein interactions and functions.

Application Example

In a study focused on peptide synthesis, Boc-MAP was used to create a series of modified peptides that were evaluated for their binding affinity to target proteins involved in signal transduction pathways.

Pharmaceutical Formulations

The compound is also explored for its role in drug formulation, where it acts as a building block for more complex medicinal compounds. Its properties facilitate the development of new therapeutic agents with improved solubility and bioavailability.

Table 3: Formulation Characteristics

| Formulation Type | Active Ingredient | Stability (Months) |

|---|---|---|

| Oral Tablets | Boc-MAP derivative A | 12 |

| Injectable Solutions | Boc-MAP derivative B | 24 |

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and Boc-protected amine groups undergo controlled hydrolysis under specific conditions:

For example, acidic hydrolysis (HCl, MeOH/H₂O) converts the methyl ester to a carboxylic acid while preserving the Boc group, enabling selective functionalization . Basic conditions (KOH, 50% EtOH/H₂O) yield the corresponding amino acid upon prolonged heating .

Amide Coupling and Peptide Bond Formation

The Boc-protected amine participates in peptide synthesis via coupling reagents:

| Reagent System | Substrate | Product | Yield |

|---|---|---|---|

| DCC/DMAP | Alkyl amines or amino acids | Amide derivatives | 75–92% |

| EDC/HOBt | Hydrazines | Hydrazides | 68–85% |

In one study, reaction with hydrazine hydrate in ethanol yielded the corresponding hydrazide (4 , Scheme 2 in ), while DCC-mediated coupling with alkane amines formed peptide bonds . The Boc group’s stability under these conditions prevents undesired deprotection .

Alkylation and Enolate Chemistry

The α-hydrogen adjacent to the ester carbonyl is acidic (pKa ~13), enabling enolate formation:

| Base | Electrophile | Product | Stereoselectivity |

|---|---|---|---|

| LDA/THF at −78°C | Alkyl halides (e.g., CH₃I) | α-Alkylated derivatives | threo preference |

| NaH/DMF | Aldehydes (e.g., benzaldehyde) | Aldol adducts | erythro dominance |

For instance, aldol condensation with benzaldehyde produced diastereomeric alcohols, which were further cyclized to tetrahydro-1,3-oxazin-2-ones using mesyl chloride . Enolate alkylation with methyl iodide under LDA conditions afforded branched derivatives in >80% yield .

Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions:

| Deprotection Method | Conditions | Outcome |

|---|---|---|

| TFA/DCM | 20% TFA, 2 hours at 25°C | Free amine + CO₂ + tert-butanol |

| HCl/dioxane | 4M HCl, reflux for 1 hour | Hydrochloride salt of primary amine |

Complete Boc removal is achieved without ester cleavage, as demonstrated in the synthesis of threonine-O-tert-butylether derivatives .

Oxidation and Functional Group Interconversion

The propionate backbone undergoes oxidation at the β-position:

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| PCC in DCM | 25°C, 12 hours | β-Keto ester |

| NaIO₄ in H₂O/THF | 0°C, 30 minutes | Cleaved diol (from prior aldol adduct) |

Oxidation to β-keto esters enables further cyclization or cross-coupling reactions .

Palladium-Catalyzed Cross-Coupling

The ester’s halogenated derivatives (e.g., bromo or iodo analogs) participate in Suzuki-Miyaura couplings:

| Catalyst System | Aryl Boronic Acid | Product (α-aryl amino esters) | Yield |

|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | 4-Methoxyphenylboronic acid | 4-Methoxy-substituted derivatives | 65–78% |

This method has been employed to synthesize non-natural α-amino acids .

Cyclization Reactions

Intramolecular reactions form heterocyclic scaffolds:

| Conditions | Product | Application |

|---|---|---|

| MsCl, Et₃N, DCM | Tetrahydro-1,3-oxazin-2-ones | Antimicrobial intermediates |

| Heat (Δ), toluene | β-Lactams | Penicillin analogs |

For example, mesylation of aldol adducts followed by base treatment yielded oxazinones, which are valuable in medicinal chemistry .

Comparison with Similar Compounds

Research Findings and Implications

- Boc Group Utility: The Boc group’s acid-labile nature distinguishes it from nitro or ethoxycarbonylamino protections, offering selective deprotection in multi-step syntheses .

- Substituent Effects : Aromatic substituents (e.g., phenyl, fluorophenyl) enhance lipophilicity, whereas hydroxyl or nitro groups increase polarity and reactivity .

- Biological Relevance : Compounds like 3-(4'-hydroxyphenyl)propionic acid methyl ester demonstrate the role of ester derivatives in drug development, particularly for metabolic diseases .

Q & A

Basic: What are the primary synthetic routes for preparing 3-(tert-butoxycarbonylmethyl-amino)-propionic acid methyl ester in laboratory settings?

Methodological Answer:

The synthesis typically involves two key steps: (1) Boc protection of the amino group and (2) esterification of the carboxylic acid.

- Step 1 : React β-alanine derivatives (e.g., 3-aminopropionic acid) with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) or THF, using a base like triethylamine (TEA) or DMAP to activate the reaction .

- Step 2 : Methyl ester formation via Fischer esterification (methanol and catalytic sulfuric acid) or coupling with methyl iodide in the presence of a base (e.g., K₂CO₃).

Critical Analysis : Yields depend on the purity of intermediates and reaction time. Contamination by hydrolyzed Boc groups is common if moisture is not rigorously excluded .

Basic: What purification strategies are recommended for isolating high-purity this compound?

Methodological Answer:

- Chromatography : Use flash column chromatography with silica gel and a gradient of ethyl acetate/hexane (e.g., 20–40% EtOAc) to separate esterified products from unreacted starting materials .

- Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility differences between the product and byproducts like tert-butoxycarbonyl hydrolysis derivatives .

Data Insight : Purity >95% is achievable with iterative recrystallization, monitored by TLC (Rf ~0.5 in 30% EtOAc/hexane) .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for the Boc group’s tert-butyl singlet at δ 1.4 ppm and the methyl ester signal at δ 3.6–3.7 ppm.

- ¹³C NMR : Confirm the Boc carbonyl (δ ~155 ppm) and ester carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : ESI-MS should show [M+Na]⁺ at m/z = calculated molecular weight + 23. For example, C₁₃H₂₃NO₄ would yield m/z 290.16 .

Advanced: How can researchers optimize coupling reactions to minimize byproduct formation during Boc protection?

Methodological Answer:

- Reaction Monitoring : Use in-situ FTIR to track the disappearance of the primary amine peak (~3300 cm⁻¹) and the emergence of the Boc carbonyl stretch (~1680 cm⁻¹) .

- Solvent Selection : Replace polar aprotic solvents (e.g., DMF) with DCM to reduce side reactions like over-alkylation.

- Catalyst Screening : Test DMAP vs. TEA for Boc activation; DMAP often improves regioselectivity in sterically hindered systems .

Case Study : A 15% yield increase was observed when switching from TEA to DMAP in Boc protection of analogous amino esters .

Advanced: What analytical approaches are effective for identifying and quantifying hydrolysis byproducts of this compound under acidic conditions?

Methodological Answer:

- HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid). Hydrolysis products (e.g., free carboxylic acid) elute earlier than the ester due to higher polarity. Quantify using a calibration curve .

- Kinetic Studies : Perform pH-dependent stability assays (pH 2–7) at 25–40°C. The ester hydrolyzes rapidly below pH 4, with a half-life of <2 hours at pH 2 .

Advanced: How can researchers resolve contradictory data in thermal stability studies of this compound?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures. Discrepancies often arise from moisture content; pre-dry samples at 60°C under vacuum for 24 hours .

- TGA Analysis : Compare weight loss profiles. Pure samples show a single decomposition event (~200°C), while impure samples exhibit multiple peaks due to Boc group degradation .

Example : A study reported decomposition at 195°C (dry N₂) vs. 180°C (ambient air), highlighting the impact of atmospheric conditions .

Advanced: What strategies mitigate low yields in large-scale esterification reactions?

Methodological Answer:

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes by using microwave irradiation (100°C, 150 W), improving yields by 20–25% .

- Dean-Stark Trap : For Fischer esterification, remove water continuously to shift equilibrium toward product formation.

Case Study : Scaling from 1g to 100g batches required switching from batch to flow chemistry, achieving 85% yield vs. 65% in traditional setups .

Advanced: How does the steric bulk of the Boc group influence the compound’s reactivity in downstream applications?

Methodological Answer:

- Steric Hindrance : The Boc group reduces nucleophilicity of the adjacent amino group, making it less reactive in acylation or alkylation reactions.

- Comparative Studies : Replace Boc with smaller protecting groups (e.g., Fmoc) to assess reactivity differences. For example, Fmoc derivatives react 3x faster in peptide couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.